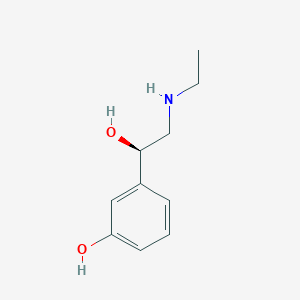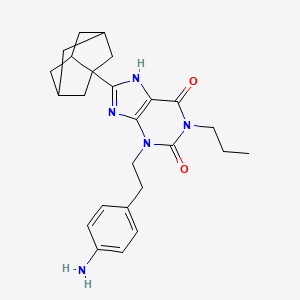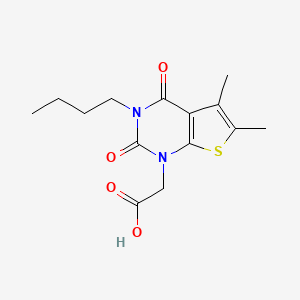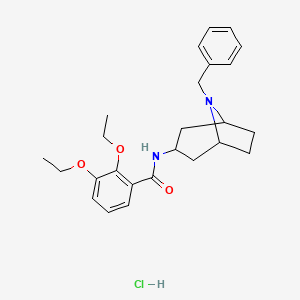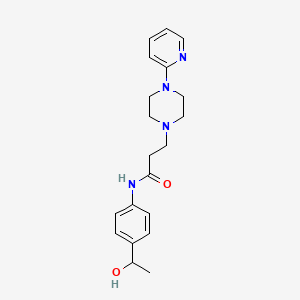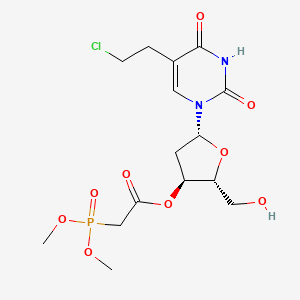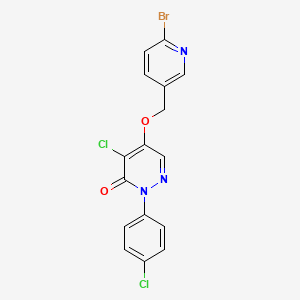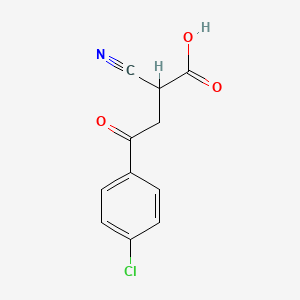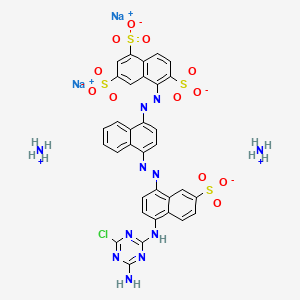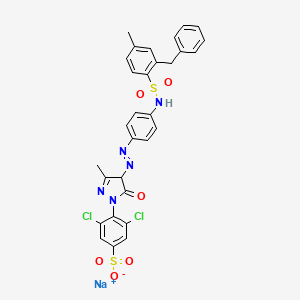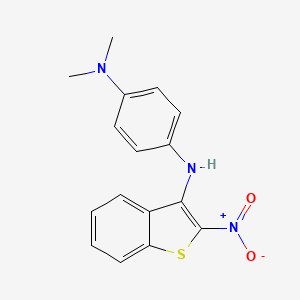
1,4-Benzenediamine, N,N-dimethyl-N'-(2-nitrobenzo(b)thien-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is a complex organic compound that features a benzenediamine core with dimethyl and nitrobenzo(b)thienyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of 1,4-benzenediamine, which is then subjected to dimethylation. The nitrobenzo(b)thienyl group is introduced through a nitration reaction followed by a coupling reaction with the dimethylated benzenediamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenediamine, N,N-dimethyl-: A simpler analog without the nitrobenzo(b)thienyl group.
1,4-Benzenediamine, N,N-diethyl-: Similar structure with ethyl groups instead of methyl groups.
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrophenyl)-: Similar structure with a nitrophenyl group instead of nitrobenzo(b)thienyl.
Uniqueness
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is unique due to the presence of the nitrobenzo(b)thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
128554-91-6 |
|---|---|
Fórmula molecular |
C16H15N3O2S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-N,4-N-dimethyl-1-N-(2-nitro-1-benzothiophen-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C16H15N3O2S/c1-18(2)12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)22-16(15)19(20)21/h3-10,17H,1-2H3 |
Clave InChI |
BZLZLQOQOMLHJR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


